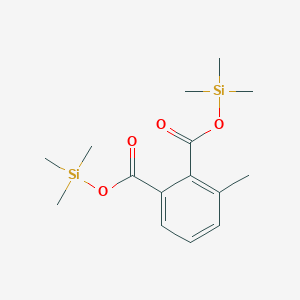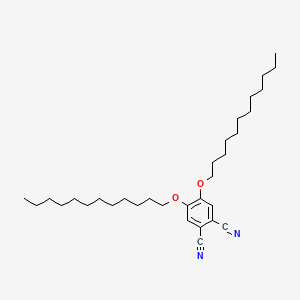
1-Methyl-1-(triisopropylsilyl)allene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(triisopropylsilyl)allene is an organic compound that belongs to the class of allenes, which are characterized by having a carbon atom with double bonds to two adjacent carbon atoms. This compound is notable for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
1-Methyl-1-(triisopropylsilyl)allene can be synthesized through various methods. One common synthetic route involves the treatment of propargyl alcohol with n-butyllithium and the appropriate trialkylsilyl chloride . Another method includes the use of methylmagnesium chloride in tetrahydrofuran, followed by the addition of methanesulfonyl chloride and subsequent reaction with lithium bromide and cuprous bromide . These methods typically require careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-1-(triisopropylsilyl)allene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one of its substituents is replaced by another group.
Common reagents used in these reactions include titanium tetrachloride, palladium catalysts, and various Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1-(triisopropylsilyl)allene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(triisopropylsilyl)allene involves its ability to participate in various chemical reactions due to the presence of its allene structure. The central carbon atom, which is sp-hybridized, forms two sigma bonds and two pi bonds with the terminal carbon atoms, allowing for a high degree of reactivity . This reactivity is further enhanced by the presence of the triisopropylsilyl group, which provides steric protection and influences the compound’s electronic properties.
Comparaison Avec Des Composés Similaires
1-Methyl-1-(triisopropylsilyl)allene can be compared with other similar compounds such as:
1-Methyl-1-(trimethylsilyl)allene: This compound has a similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
1-Methyl-1-(tert-butyldimethylsilyl)allene: This compound features a tert-butyldimethylsilyl group and is synthesized using similar methods.
1-Methyl-1-(triethylsilyl)allene: This compound has a triethylsilyl group and is used in similar types of reactions.
The uniqueness of this compound lies in its specific steric and electronic properties provided by the triisopropylsilyl group, which can influence the outcomes of its chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
120789-53-9 |
|---|---|
Formule moléculaire |
C13H26Si |
Poids moléculaire |
210.43 g/mol |
InChI |
InChI=1S/C13H26Si/c1-9-13(8)14(10(2)3,11(4)5)12(6)7/h10-12H,1H2,2-8H3 |
Clé InChI |
ZLYUYKJQRQJIBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)C(=C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


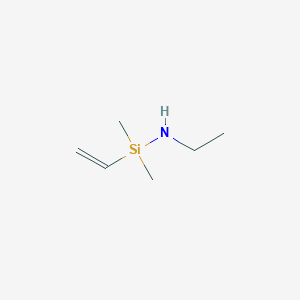

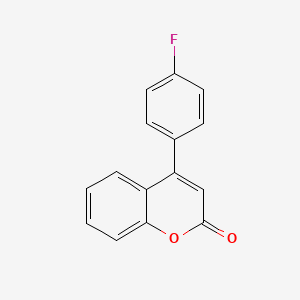
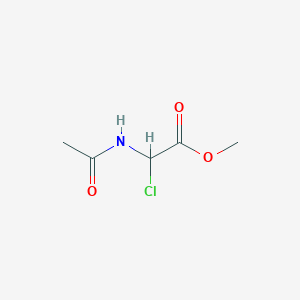
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
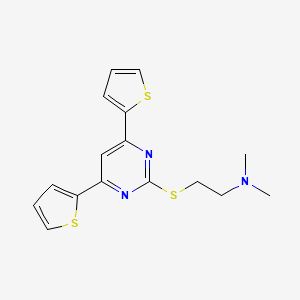
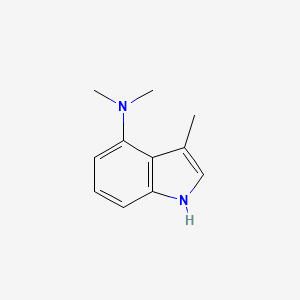


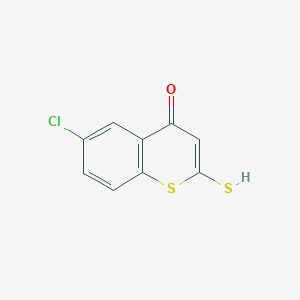
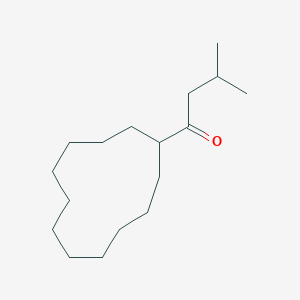
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
